

# 2,2,4-Trimethylpentane synthesis and properties

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## Compound of Interest

Compound Name: **2,2,4-Trimethylpentane**

Cat. No.: **B7799088**

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An In-depth Technical Guide to **2,2,4-Trimethylpentane**: Synthesis and Properties

## Introduction

**2,2,4-Trimethylpentane**, commonly known as isooctane, is a branched-chain alkane with the chemical formula C<sub>8</sub>H<sub>18</sub>.<sup>[1][2]</sup> It is a colorless, flammable liquid with a petroleum-like odor.<sup>[3][4]</sup> Isooctane is a significant component of gasoline and is used as the standard for the 100-point on the octane rating scale, a measure of a fuel's resistance to knocking or autoignition in internal combustion engines.<sup>[2]</sup> Beyond its critical role in the fuel industry, it also serves as a non-polar solvent in various chemical syntheses and analytical techniques, such as spectrophotometry.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the synthesis, and the physical and chemical properties of **2,2,4-Trimethylpentane**, intended for researchers, scientists, and professionals in drug development and related fields.

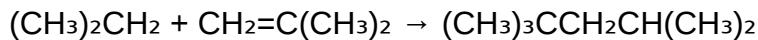
## Synthesis of 2,2,4-Trimethylpentane

The industrial production of **2,2,4-Trimethylpentane** is primarily achieved through two main routes: the alkylation of isobutane with isobutylene and the dimerization of isobutylene followed by hydrogenation.

## Industrial Production

**Alkylation of Isobutane with Isobutylene:** This is the most common industrial method for producing isooctane.<sup>[2]</sup> The process involves the reaction of isobutane with isobutylene in the

presence of a strong acid catalyst. The most frequently used catalysts are sulfuric acid ( $\text{H}_2\text{SO}_4$ ) and hydrofluoric acid (HF).<sup>[5][6]</sup> The reaction is typically carried out at low temperatures to favor the desired alkylation reaction and minimize side reactions. The overall reaction is:



Recent research has explored the use of more environmentally friendly catalysts, such as solid acid catalysts and deep eutectic solvents, to mitigate the hazards associated with sulfuric and hydrofluoric acids.<sup>[7][8]</sup>

**Dimerization of Isobutylene and Subsequent Hydrogenation:** An alternative industrial synthesis involves a two-step process. First, isobutylene is dimerized to form a mixture of iso-octenes, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.<sup>[2]</sup> This dimerization is often catalyzed by an acid catalyst, such as an Amberlyst resin.<sup>[2]</sup> The resulting iso-octene mixture is then hydrogenated to yield **2,2,4-trimethylpentane**.<sup>[2]</sup>

A newer, greener approach to this two-step process utilizes circumneutral hot water as the solvent for the dimerization step, avoiding the need for additional acid catalysts. The subsequent hydrogenation is then carried out using earth-abundant metal catalysts, offering a more sustainable and cost-effective alternative to precious metal catalysts like platinum or palladium.<sup>[7]</sup>

## Laboratory Synthesis

The following is a representative experimental protocol for the laboratory-scale synthesis of **2,2,4-trimethylpentane** via the alkylation of isobutane with isobutylene, adapted from industrial principles.

Materials and Reagents:

- Isobutane (liquefied)
- Isobutylene (liquefied)
- Concentrated Sulfuric Acid (98%)
- 5% Sodium Bicarbonate solution

- Anhydrous Magnesium Sulfate
- Ice-salt bath
- Pressure-equalizing dropping funnel
- Three-necked round-bottom flask
- Magnetic stirrer
- Condenser with a drying tube
- Separatory funnel
- Distillation apparatus

#### Experimental Protocol:

- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube is cooled in an ice-salt bath to approximately -10°C.
- Addition of Reactants: A molar excess of liquefied isobutane is carefully transferred to the cooled flask. Chilled concentrated sulfuric acid is then slowly added to the stirring isobutane.
- Alkylation Reaction: Liquefied isobutylene is added dropwise from the dropping funnel to the vigorously stirred mixture of isobutane and sulfuric acid over a period of 2-3 hours. The temperature of the reaction mixture should be maintained between -10°C and 0°C throughout the addition.
- Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The mixture is then allowed to settle, and the upper organic layer is carefully decanted from the sulfuric acid layer.
- Neutralization: The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and again with water in a separatory funnel.

- Drying and Purification: The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation. The fraction boiling at 98-100°C is collected as **2,2,4-trimethylpentane**.

## Physicochemical Properties of 2,2,4-Trimethylpentane

The key physical and chemical properties of **2,2,4-trimethylpentane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>18</sub>
Molecular Weight	114.23 g/mol [3]
Appearance	Colorless liquid[2]
Odor	Petroleum-like[3]
Density	0.692 g/cm <sup>3</sup> at 20°C[2]
Melting Point	-107.38 °C[2]
Boiling Point	99.30 °C[2]
Flash Point	-12 °C (closed cup)[9]
Autoignition Temperature	418 °C[4]
Vapor Pressure	5.5 kPa at 21 °C[2]
Vapor Density	3.9 (air = 1)[9]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.391[2]
Solubility in Water	Insoluble[3]
Octane Rating	100[2]

## Chemical Properties and Reactivity

**2,2,4-Trimethylpentane** is a stable, saturated aliphatic hydrocarbon.<sup>[4]</sup> It is highly flammable and its vapors can form explosive mixtures with air.<sup>[10][11]</sup> The explosive limits in air are 1-4.6% by volume.<sup>[4]</sup> Complete combustion of isoctane yields carbon dioxide and water.

It is generally unreactive towards acids, alkalis, and most oxidizing and reducing agents under normal conditions.<sup>[4]</sup> However, it can be incompatible with strong oxidizing agents like nitric acid, which may lead to charring and ignition.<sup>[4]</sup>

## Spectroscopic Data

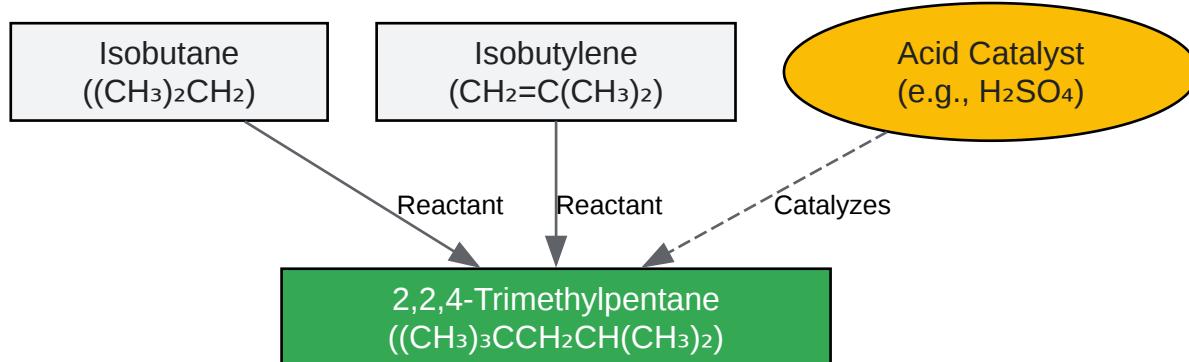
Spectroscopic data for **2,2,4-trimethylpentane** is well-documented. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference spectra, including infrared (IR) and mass spectrometry (MS) data.<sup>[12][13]</sup>

- Infrared Spectrum: The IR spectrum of **2,2,4-trimethylpentane** exhibits characteristic C-H stretching and bending vibrations for alkanes.
- Mass Spectrum: The electron ionization mass spectrum shows a molecular ion peak (M<sup>+</sup>) at m/z 114, with prominent fragment ions corresponding to the loss of methyl and larger alkyl groups.

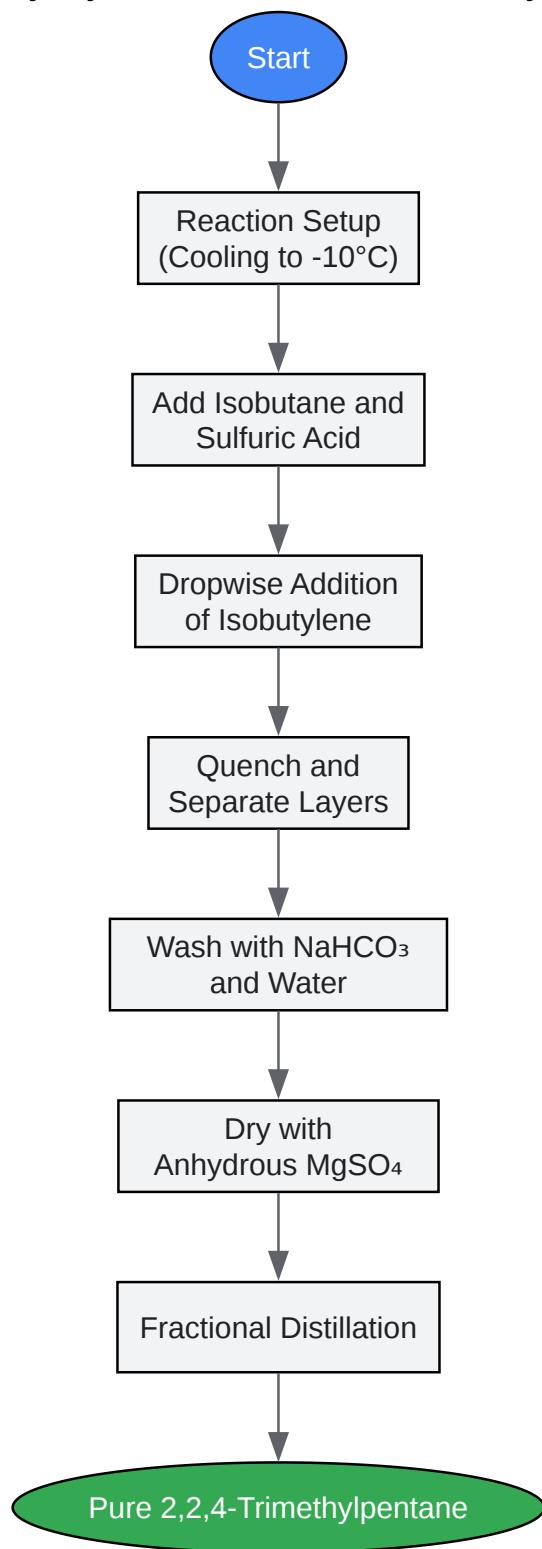
## Visualizations

### Synthesis Pathway of 2,2,4-Trimethylpentane

## Alkylation of Isobutane with Isobutylene



## Laboratory Synthesis of 2,2,4-Trimethylpentane

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